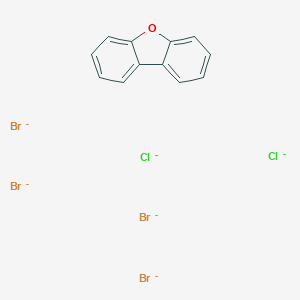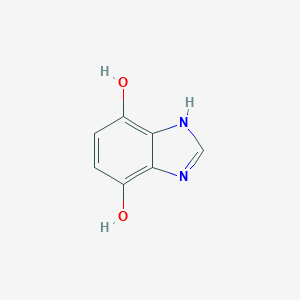
1H-Benzimidazole-4,7-diol
Übersicht
Beschreibung
1H-Benzimidazole-4,7-diol is a heterocyclic aromatic organic compound that features a benzimidazole core structure with hydroxyl groups at the 4 and 7 positions. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-4,7-diol typically involves the cyclization of ortho-phenylenediamine with appropriate aldehydes or carboxylic acids under oxidative conditions. Common reagents include polyphosphoric acid or sodium metabisulfite as oxidizing agents . Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve large-scale cyclization reactions using continuous flow reactors. These methods ensure high yields and purity while maintaining cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole-4,7-diol undergoes various chemical reactions, including:
Oxidation: Conversion to quinone derivatives under strong oxidizing conditions.
Reduction: Formation of dihydrobenzimidazole derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions at the benzene ring, facilitated by the electron-donating hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products:
- Quinone derivatives from oxidation.
- Dihydrobenzimidazole derivatives from reduction.
- Halogenated or nitrated benzimidazole derivatives from substitution reactions .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-4,7-diol has been explored for various scientific research applications:
Biology: Studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of dyes, pigments, and polymers due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-4,7-diol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Acts as an inhibitor of enzymes like tyrosine kinases and phosphodiesterases, disrupting cellular signaling pathways.
DNA Intercalation: Binds to DNA, interfering with replication and transcription processes, which is particularly relevant in its anticancer activity.
Reactive Oxygen Species (ROS) Modulation: Modulates the production of ROS, contributing to its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole-4,7-diol can be compared with other benzimidazole derivatives:
Eigenschaften
IUPAC Name |
1H-benzimidazole-4,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-4-1-2-5(11)7-6(4)8-3-9-7/h1-3,10-11H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYKFWZACWTNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626033 | |
| Record name | 1H-Benzimidazole-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102170-38-7 | |
| Record name | 1H-Benzimidazole-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





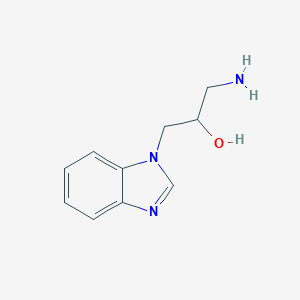

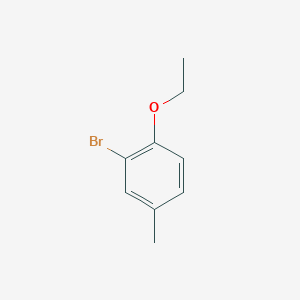
![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)


![[D-Phe12,Leu14]-Bombesin](/img/structure/B10965.png)
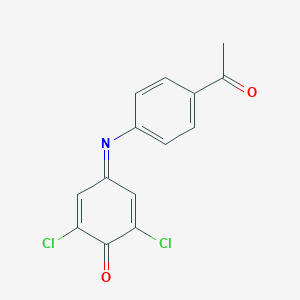
![2-(2-Chloroacetyl)-1,2,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(5H)-one](/img/structure/B10967.png)
